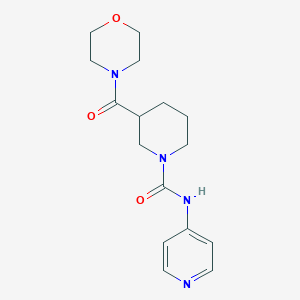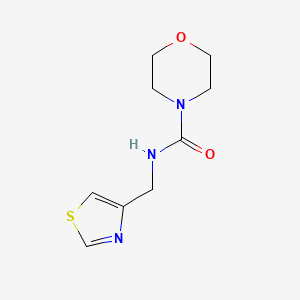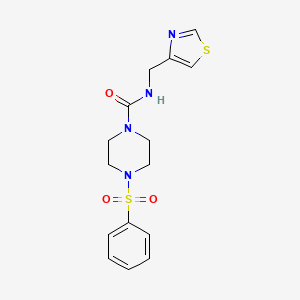
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide, also known as PHBMC, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of morpholine carboxamides and has a molecular formula of C19H18N2O3.
Mécanisme D'action
The exact mechanism of action of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate certain signaling pathways that may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurotoxicity. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. One area of research could be to further investigate its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Additionally, more research could be done on the neuroprotective effects of this compound and its potential for treating neurodegenerative diseases. Furthermore, research could be conducted to improve the solubility of this compound in water and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide involves the reaction of 2-Phenoxybenzoic acid with thionyl chloride to form 2-Phenoxybenzoyl chloride. This intermediate is then reacted with morpholine and triethylamine to obtain this compound. The yield of this reaction is approximately 60-70% and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a neuroprotective agent and has shown to protect against neurotoxicity in animal models.
Propriétés
IUPAC Name |
4-(2-phenoxybenzoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(21)16-12-20(10-11-23-16)18(22)14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGCISYITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
